molecular formula C13H13NO3 B13954487 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester CAS No. 55191-22-5

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester

Cat. No.: B13954487
CAS No.: 55191-22-5
M. Wt: 231.25 g/mol
InChI Key: SRIBLLYYOKTWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester (CAS 1912-33-0) is a methyl ester derivative of indole-3-acetic acid (IAA) with an acetyl group at the 1-position of the indole ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . This compound is naturally identified in plant extracts, such as Reseda muricata, where it contributes to phytochemical profiles linked to biological activities . Its structure combines the indole core with ester and acetyl functional groups, influencing its physicochemical and bioactive properties.

Properties

CAS No.

55191-22-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(1-acetylindol-3-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-9(15)14-8-10(7-13(16)17-2)11-5-3-4-6-12(11)14/h3-6,8H,7H2,1-2H3

InChI Key

SRIBLLYYOKTWMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester

Method 1: Stepwise Synthesis via 1-Acetyl-1H-indole-3-acetic acid methyl ester

One of the most documented methods involves first preparing 1-acetyl-1H-indole-3-acetic acid methyl ester , followed by methylation steps to finalize the compound.

Reaction Conditions:
Stage Reactants & Reagents Solvent(s) Temperature Time Yield (%) Reference
1 Methyl 2-(1-acetyl-1H-indol-3-yl)acetate + lithium dipropan-2-ylazanide Tetrahydrofuran (THF), Hexane -78 °C 0.5 hours Not specified Chemicalbook synthesis report
2 Iodomethane THF, Hexane -78 °C to 20 °C 6.5 hours 36% Chemicalbook synthesis report

This method uses a strong base (lithium dipropan-2-ylazanide) for deprotonation followed by alkylation with iodomethane. The overall yield reported is moderate (~36%), indicating room for optimization.

Method 2: Friedel-Crafts Acetylation of Indole Derivatives

Several methods for acetylation of indole nitrogen and substitution at the 3-position involve Friedel-Crafts type reactions:

Scheme Starting Material Reagents & Catalysts Conditions Product Yield (%) Notes Reference
1 Indole Acetyl chloride or acetic anhydride + Indium trichloride catalyst Room temperature, 25 min 3-Acetylindole 65% Simple acetylation, moderate yield IJCS Review
4 1-(Phenylsulfonyl) indoles Acetic anhydride or acetyl chloride + AlCl3 25 °C, 2 hours 3-Acyl-1-(phenylsulfonyl) indoles, then hydrolysis 79-96% Good yield, simple hydrolysis step IJCS Review
8 Indole Cyanoacetic acid + acetic anhydride 100 °C, 5 min + reflux with NaOH 3-Acetylindole 96% High yield, short reaction time IJCS Review

These methods focus on the acetylation at the 3-position but can be adapted for N-acetylation with suitable protecting groups or reaction conditions.

Method 3: Organometallic Approach via Indolylmagnesium Intermediate

Another approach involves the formation of indolylmagnesium iodide intermediate followed by reaction with acetyl chloride:

Step Reactants Conditions Product(s) Yield/Notes Reference
1 Indole + Ethylmagnesium iodide (Grignard reagent) Dry ether, room temperature Indolylmagnesium iodide intermediate Intermediate formation IJCS Review
2 Indolylmagnesium iodide + Acetyl chloride Room temperature Mixture of 3-acetylindole and 1,3-diacetylindole Difficult separation IJCS Review

This method is straightforward but suffers from product mixture complexity, complicating purification.

Method 4: Photolysis and Rearrangement Methods

Photolytic and rearrangement reactions have been reported for generating 3-acetylindole derivatives, which can be precursors to the target methyl ester:

Scheme Starting Material Reaction Conditions Product Yield (%) Notes Reference
7 Indole + Biacetyl + Formic acid Photolysis, room temperature, 48 hours under nitrogen 3-Acetylindole 77% Long reaction time IJCS Review
12 2-Acetylindole Polyphosphoric acid, 100 °C 3-Acetylindole Low Low yield IJCS Review

While these methods provide alternative routes, they are less practical due to long reaction times or low yields.

Analysis and Comparative Summary of Preparation Methods

Method Type Key Features Advantages Disadvantages Typical Yield (%)
Stepwise N-acetylation + methylation (Method 1) Controlled functionalization, uses strong base and alkylation Selective, moderate yield Moderate yield (36%), multiple steps ~36
Friedel-Crafts Acetylation (Method 2) Direct acetylation with Lewis acid catalysts High yield (up to 96%), simple setup Requires careful control of conditions 65-96
Organometallic Grignard (Method 3) Formation of reactive intermediate Direct reaction with acetyl chloride Product mixture complicates purification Variable
Photolysis/Rearrangement (Method 4) Alternative synthetic routes Moderate to good yield (up to 77%) Long reaction times, low yield in some cases 35-77

Additional Notes on Reaction Conditions and Practical Considerations

  • Temperature Control: Many acetylation reactions require low to moderate temperatures (0–25 °C) to avoid side reactions.
  • Catalyst Choice: Lewis acids such as aluminum chloride or indium trichloride improve acetylation efficiency.
  • Reaction Time: Varies widely from minutes (5–60 min) in Friedel-Crafts to hours or days in photolysis methods.
  • Purification: Some methods yield mixtures requiring chromatographic separation, impacting overall yield and scalability.
  • Industrial Suitability: High-temperature closed vessel reactions (e.g., 250 °C in some indole-3-acetic acid syntheses) are less favored industrially due to safety and yield concerns.

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: As a derivative of indole-3-acetic acid, it plays a role in plant growth and development studies.

    Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. The compound is hydrolyzed by esterases to release active indole-3-acetic acid, which then exerts its effects on plant growth and development .

Comparison with Similar Compounds

Ester Derivatives of Indole-3-Acetic Acid

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Boiling Point (°C) Key Features Biological Context
1H-Indole-3-acetic acid, methyl ester (Target) C₁₁H₁₁NO₂ 189.21 1.401 N/A Methyl ester, 1-acetyl group Phytochemical in Reseda muricata
1H-Indole-3-acetic acid, ethyl ester C₁₂H₁₃NO₂ 203.24 ~1.9<sup>b</sup> N/A Ethyl ester Synthetic intermediate
1H-Indole-3-acetic acid, 1-(1-methylethenyl)-2-heptynyl ester C₂₀H₂₃NO₂ 309.40 N/A 470.4±40.0 Branched alkyne ester Synthetic/Experimental
1H-Indole-3-acetic acid, 1-(1-propynyl)hexyl ester C₁₉H₂₃NO₂ 297.39 N/A N/A Linear alkyne ester Experimental

Notes:

  • <sup>a</sup>logP values indicate lipophilicity; higher values correlate with increased membrane permeability.
  • <sup>b</sup>Estimated based on ethyl ester’s longer hydrocarbon chain.

Key Observations :

  • Ester Chain Length : The methyl ester (target) has the shortest chain, resulting in lower molecular weight and lipophilicity compared to ethyl or branched esters. Longer esters (e.g., heptynyl) exhibit higher boiling points due to increased van der Waals interactions .
  • Bioactivity : The target compound’s presence in Reseda muricata suggests a role in allelopathy or plant defense, whereas synthetic analogs (e.g., ethyl ester) may serve as intermediates in drug synthesis .

Substituted Indole Derivatives

Compound Name Molecular Formula Key Modifications Biological/Functional Role
1H-Indole-3-acetic acid, 5-cyano-1-methyl-, methyl ester C₁₃H₁₂N₂O₂ Cyano group at C-5, methyl at N-1 Potential bioactivity modulation
1H-Indole-3-propanoic acid, 1-acetyl- (NSC 308002) C₁₃H₁₃NO₃ Extended carboxylic acid chain Experimental compound
1-Acetyl-β-carboline C₁₃H₁₀N₂O β-carboline core (fusion of indole and pyridine) Cytotoxic and antimicrobial activities

Key Observations :

  • Functional Groups: Introduction of a cyano group (C≡N) in the 5-cyano derivative enhances polarity and may alter receptor binding compared to the target compound .
  • Core Structure : β-carboline derivatives (e.g., 1-acetyl-β-carboline) exhibit distinct bioactivity due to their fused aromatic system, contrasting with the single indole ring of the target compound .

α-Oxo and Other Modified Derivatives

Compound Name Molecular Formula Modification Physicochemical Impact
1H-Indole-3-acetic acid, α-oxo-, methyl ester C₁₁H₉NO₃ Ketone at α-position Increased reactivity (e.g., nucleophilic attacks)
1-Acetyl-β-carboline-3-carboxylic acid C₁₄H₁₀N₂O₃ Carboxylic acid at C-3 Enhanced solubility and ionic interactions

Key Observations :

  • Solubility : Carboxylic acid derivatives (e.g., β-carboline-3-carboxylic acid) exhibit higher water solubility compared to esterified analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester?

The synthesis typically involves acetylation of the indole nitrogen followed by esterification. A common approach is to start with indole-3-acetic acid derivatives. For example:

  • Step 1 : Acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium acetate) under reflux conditions .
  • Step 2 : Methyl esterification via reaction with methanol and an acid catalyst (e.g., H₂SO₄) or using methyl halides in alkaline media.
  • Validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., from DMF/acetic acid mixtures) .

Q. Which analytical methods are critical for characterizing this compound?

  • Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~231 for C₁₂H₁₃NO₃) using electron ionization (EI-MS), referencing NIST spectral libraries for fragmentation patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify acetylation (δ ~2.3 ppm for CH₃ in acetyl group) and esterification (δ ~3.7 ppm for OCH₃) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O of acetyl at ~1750 cm⁻¹ and ester at ~1720 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the acetyl or ester groups. Avoid prolonged exposure to moisture or basic conditions, which may degrade the compound .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test alternative catalysts (e.g., DMAP for acetylation) to improve efficiency.
  • Solvent Optimization : Use aprotic solvents (e.g., dichloromethane) for acetylation to minimize side reactions.
  • Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for precise reaction kinetics .

Q. What strategies resolve discrepancies in spectral data across databases?

Cross-validate using multiple techniques:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Reconcile MS fragmentation patterns with NIST databases and peer-reviewed literature.
  • Use high-resolution MS (HRMS) to confirm molecular formula .

Q. How can researchers predict the biological activity of this compound?

  • In Silico Modeling : Perform docking studies with target enzymes (e.g., acetylcholinesterase) using the acetyl and ester groups as key pharmacophores.
  • Structure-Activity Relationship (SAR) : Compare with analogs like methyl indole-3-acetate (CAS 1912-33-0), which show antimicrobial and enzyme inhibitory activity .

Q. What are the common by-products during synthesis, and how are they characterized?

  • By-Products : Partial hydrolysis of the acetyl group or incomplete esterification.
  • Detection : Use LC-MS to identify intermediates (e.g., deacetylated or demethylated derivatives).
  • Mitigation : Optimize reaction time and stoichiometry. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Safety and Compliance

  • Handling Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Neutralize acidic by-products before disposal in accordance with local regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.